1,2-Dimethyl-3,5-dinitrobenzene
Description
Contextualization within Polynitroaromatic Chemistry
Polynitroaromatic compounds, characterized by a benzene (B151609) ring substituted with multiple nitro groups, are a cornerstone of energetic materials research and development. tandfonline.com The presence of nitro groups, which are strong electron-withdrawing groups, significantly influences the chemical and physical properties of the aromatic ring, often leading to increased reactivity and thermal instability. tandfonline.comoup.com The study of these compounds extends beyond explosives to fields such as synthetic chemistry, where they serve as versatile intermediates. acs.org The reduction of nitro groups to amino groups, for instance, is a fundamental transformation that opens pathways to a vast number of derivatives. oup.comnih.gov
Historical Perspectives on Xylene Nitration Research
The nitration of xylenes (B1142099), the parent hydrocarbons of dimethyldinitrobenzenes, has been a subject of scientific inquiry for over a century. mdpi.com Early research, often conducted on a small scale, aimed to produce solvents and chemical intermediates. mdpi.com A significant milestone was the use of mixed sulfuric and nitric acids for nitrating p-xylene (B151628) in 1885. mdpi.com During World War II, the nitration of mixed xylenes was scaled up for the production of xylidines, which were used as additives to enhance the octane (B31449) rating of aviation gasoline. mdpi.com Post-war, the availability of xylene isomers from the hydroforming process spurred further research into their nitration for various chemical applications. mdpi.com Over the years, different nitrating agents and conditions have been explored to control the isomeric distribution of the resulting nitro- and dinitro-xylenes. google.comresearchgate.netgoogle.com
Structural Isomerism of Dimethyldinitrobenzenes and Analogues
The substitution pattern of methyl and nitro groups on the benzene ring gives rise to a number of structural isomers for dimethyldinitrobenzene. Starting from the three isomers of xylene (ortho-, meta-, and para-xylene), nitration can lead to various dinitro derivatives. For instance, the nitration of o-xylene (B151617) can produce isomers such as 1,2-dimethyl-3,4-dinitrobenzene (B1352064) and 1,2-dimethyl-3,5-dinitrobenzene. nih.gov Similarly, nitration of m-xylene (B151644) and p-xylene yields their respective dinitro isomers. mdpi.comnist.gov The specific isomers formed and their relative proportions are highly dependent on the reaction conditions and the directing effects of the methyl and nitro groups already present on the ring. google.comresearchgate.net
Properties
IUPAC Name |
1,2-dimethyl-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBGLKAGXVKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210604 | |
| Record name | Benzene, 1,2-dimethyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-69-3 | |
| Record name | 1,2-Dimethyl-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dimethyl-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing of 1,2 Dimethyl 3,5 Dinitrobenzene
The primary method for synthesizing 1,2-Dimethyl-3,5-dinitrobenzene is through the nitration of o-xylene (B151617). This process typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully managed to achieve the desired dinitration at the 3 and 5 positions of the o-xylene ring.
Industrial-scale production of this compound generally follows the same chemical principles but may employ advanced manufacturing techniques to improve efficiency and yield. Continuous-flow reactors, for example, have been investigated for the nitration of o-xylene, offering benefits such as enhanced heat transfer, precise control over reaction parameters, and improved safety. nih.gov These modern approaches can lead to higher product yields and reduced formation of unwanted byproducts, such as phenolic impurities. nih.gov
Spectroscopic and Chromatographic Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, including 1,2-Dimethyl-3,5-dinitrobenzene. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the proton signals can be used to confirm the substitution pattern on the benzene (B151609) ring. For instance, the relative positions of the methyl and nitro groups will influence the electronic environment of the aromatic protons, leading to distinct signals in the NMR spectrum. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes bond vibrations. youtube.comkhanacademy.org In the IR spectrum of this compound, characteristic absorption bands for the nitro groups (NO₂) are expected. These typically appear as strong absorptions in the regions of approximately 1550-1490 cm⁻¹ (asymmetric stretching) and 1355-1315 cm⁻¹ (symmetric stretching). nih.gov The presence of the aromatic ring and the methyl groups will also give rise to specific absorption bands, such as C-H stretching and bending vibrations. youtube.comnih.gov
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. lew.royoutube.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of bonds within the molecule, can provide further structural information. For nitroaromatic compounds, common fragmentation pathways involve the loss of NO and NO₂ groups. youtube.com
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or thermally unstable compounds. researchgate.netmtc-usa.com For the analysis of dimethyldinitrobenzene isomers, reversed-phase HPLC with a UV detector is a common approach. mtc-usa.comcdc.gov The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase. The choice of the specific column and mobile phase composition is crucial for achieving good resolution between the different isomers. researchgate.net
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. astm.orggatech.edu For the analysis of xylene isomers and their nitrated derivatives, GC is a suitable method. astm.orggatech.edusigmaaldrich.com The sample is vaporized and injected into a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. Different types of detectors can be used, such as Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD), the latter being particularly sensitive to nitro-containing compounds. epa.govnih.govunl.edu The choice of the GC column is critical for separating the various isomers of dimethyldinitrobenzene. sigmaaldrich.comkelid1.ir
Industrial and Research Applications
Continuous-Flow Synthesis Approaches
The synthesis of nitroaromatic compounds, including 1,2-Dimethyl-3,5-dinitrobenzene, is often characterized by highly exothermic reactions and the use of strong acid mixtures. nih.govnih.gov Continuous-flow synthesis has emerged as a superior alternative to traditional batch processing for such reactions, offering significant improvements in safety, efficiency, and process control. researchgate.netresearchgate.net The inherent advantages of flow chemistry, such as high surface-area-to-volume ratios, enable rapid heat and mass transfer, which is critical for managing the energetic nature of nitration. nih.gov This approach minimizes the reaction volume at any given time, preventing the accumulation of large quantities of hazardous materials and reducing the risk of thermal runaway. nih.gov
In a typical continuous-flow setup for nitration, reactants are pumped separately and combined in a micromixer before entering a temperature-controlled reactor coil or a series of microreactors. nih.govacs.org Studies on analogous compounds, such as the two-step continuous-flow nitration of benzene (B151609) to produce m-dinitrobenzene, have demonstrated the feasibility and benefits of this technology for industrial-scale applications. researchgate.net For the synthesis of this compound, a similar two-step process would be envisioned: first, the mononitration of o-xylene (B151617), followed by the second nitration of the resulting 1,2-dimethyl-3-nitrobenzene (B167072) intermediate. Continuous-flow systems allow for the precise control needed to optimize the yield of the desired isomer while minimizing byproducts. acs.org
Optimization of Reaction Parameters (Temperature, Residence Time, Reactant Concentrations, Flow Rate)
The yield and selectivity of the nitration process are highly dependent on the careful optimization of several key reaction parameters. Research on the continuous-flow nitration of related aromatic compounds provides a clear framework for the optimization of this compound synthesis.
Temperature: Reaction temperature is a critical parameter that influences both the reaction rate and the formation of impurities. In the continuous-flow nitration of o-xylene, temperatures ranging from 50 °C to 110 °C have been studied. nih.gov For the nitration of nitrobenzene (B124822) to m-dinitrobenzene, a reaction temperature of 70 °C was found to be optimal for achieving a high yield. acs.org However, higher temperatures can also promote the formation of undesirable byproducts, such as phenolic impurities. nih.gov
Residence Time: This parameter, controlled by the reactor volume and the total flow rate, determines the duration the reaction mixture spends at the target temperature. In microreactor systems, residence times can be significantly shortened compared to batch processes. For the nitration of nitrobenzene, an optimal residence time of 4 minutes resulted in a dinitrobenzene yield of 99%. acs.org Another study achieved a residence time as short as 70 seconds at 85 °C. sues.edu.cn
Reactant Concentrations: The molar ratio of the nitrating agents (nitric acid and sulfuric acid) to the aromatic substrate is crucial for achieving high conversion and selectivity. For nitrobenzene nitration, a nitric acid to nitrobenzene molar ratio of 1.15 to 1.20 has been reported as effective. acs.orgsues.edu.cn The concentration of sulfuric acid, which acts as a catalyst and dehydrating agent, also has a significant impact. Optimal concentrations are typically above 70%, with one study specifying 92% sulfuric acid for the synthesis of m-dinitrobenzene. nih.govsues.edu.cn
Flow Rate: The total flow rate influences residence time and mixing efficiency. While higher flow rates can increase throughput, they may also necessitate longer reactors to achieve the desired residence time. In a pilot-scale process for nitro-o-xylene synthesis, a throughput of 800 g/h was achieved under optimized flow conditions. nih.gov
The following table summarizes optimized parameters from related continuous-flow nitration studies, which serve as a valuable reference for the synthesis of this compound.
| Parameter | Studied Range / Value | Effect on Reaction | Source |
|---|---|---|---|
| Temperature | 70 - 85 °C | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | acs.orgsues.edu.cn |
| Residence Time | 70 seconds - 4 minutes | Shorter times are possible in flow reactors, minimizing byproduct formation. | acs.orgsues.edu.cn |
| HNO₃/Substrate Molar Ratio | 1.15 - 1.2 | Ensures complete conversion of the starting material. | acs.orgsues.edu.cn |
| H₂SO₄ Concentration | 70% - 92% | High concentration is crucial for promoting the formation of the nitronium ion. | nih.govsues.edu.cn |
| Throughput | Up to 800 g/h | Demonstrates the scalability of continuous-flow nitration for industrial production. | nih.gov |
Microreactor Technology for Enhanced Process Control
Microreactors are a key enabling technology for the continuous-flow synthesis of this compound, offering unparalleled process control. nih.gov These devices, characterized by channels with sub-millimeter dimensions, provide exceptional heat and mass transfer capabilities that are orders of magnitude better than conventional batch reactors. nih.govresearchgate.net This efficiency is paramount for nitration, a notoriously fast and highly exothermic reaction, as it allows for near-isothermal conditions to be maintained, thus preventing the formation of hotspots that lead to reduced selectivity and hazardous byproducts. nih.gov
The materials used for microreactor construction are chosen for their chemical resistance to the harsh nitrating acid mixtures. Common materials include 316L stainless steel, Hastelloy C-276, and tantalum. nih.gov The integration of micromixers into the system ensures that the organic and aqueous phases are rapidly and intimately mixed, overcoming mass transfer limitations inherent in heterogeneous liquid-liquid reactions and leading to higher yields and purities. acs.org
The use of microreactor systems has been shown to significantly increase the space-time yield. In the synthesis of m-dinitrobenzene, the space-time yield in a continuous microreactor was reported to be 800 times higher than in a comparable batch reactor. researchgate.net This intensification, combined with the inherent safety benefits, makes microreactor technology a highly attractive option for the industrial production of dinitroaromatic compounds. nih.gov
Characterization and Mitigation of Impurity Formation
A significant advantage of continuous-flow synthesis is the ability to minimize the formation of impurities through precise process control. In the dinitration of 1,2-dimethylbenzene (o-xylene), several types of impurities can be formed:
Isomeric Byproducts: The primary impurities are often other dinitro-isomers. During the nitration of nitrobenzene, o-dinitrobenzene and p-dinitrobenzene are common byproducts. acs.org In the case of 1,2-dimethylbenzene, nitration can lead to a mixture of dinitro-isomers. Continuous-flow systems, by allowing for precise temperature and concentration control, can enhance selectivity towards the desired 3,5-dinitro isomer. acs.org
Over-nitration Products: If the reaction conditions are too harsh (e.g., high temperature, long residence time, or high acid concentration), further nitration can occur, leading to the formation of trinitro compounds like trinitrobenzene (TNB). acs.org Microreactors help mitigate this by ensuring short and uniform residence times.
Oxidative Byproducts: Phenolic compounds are common impurities in nitration reactions, formed through the oxidation of the aromatic ring. nih.gov A study on the continuous-flow nitration of o-xylene demonstrated a dramatic reduction in phenolic impurities from 2% in a batch process to just 0.1% in the flow process. nih.gov This reduction simplifies the downstream purification process, often eliminating the need for an alkaline wash step and thereby reducing wastewater generation. nih.gov
The use of surfactants has also been explored as a strategy to control impurity formation. In one study, the addition of sodium dodecyl sulfate (B86663) (SDS) as a surfactant in a continuous-flow system minimized the selectivity of p-dinitrobenzene to just 0.44% and significantly reduced hazardous nitrophenol byproducts. acs.org
Exploratory Synthetic Pathways and Derivatization Strategies
The primary synthetic pathway to this compound involves the two-step nitration of o-xylene. The initial mononitration of o-xylene yields a mixture of isomers, primarily 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene. nih.gov The 1,2-dimethyl-3-nitrobenzene isomer is a valuable intermediate in its own right, serving as a raw material for the synthesis of the nonsteroidal anti-inflammatory drug, mefenamic acid. nih.gov Separation of these isomers would be followed by a second, more forceful nitration step to introduce the second nitro group at the 5-position of the 1,2-dimethyl-3-nitrobenzene ring.
Alternative and exploratory pathways could involve derivatization from other functionalized precursors. For instance, diazotization reactions of aminodimethylbenzenes followed by a Sandmeyer-type reaction could potentially be used to introduce nitro groups, although this is less direct than electrophilic nitration. Continuous-flow diazotization of aromatic amines has been successfully demonstrated in microreactors, offering a safe method for handling potentially unstable diazonium salt intermediates. eurekaselect.com
The derivatization of the target compound, this compound, opens up further synthetic possibilities. A key strategy for dinitroaromatic compounds is the selective reduction of one nitro group to an amine. This would yield 2,4-dimethyl-6-nitroaniline, a highly functionalized intermediate that could be used in the synthesis of dyes, agrochemicals, or pharmaceuticals through subsequent reactions such as diazotization, acylation, or alkylation of the newly formed amino group.
X-ray Diffraction Studies
X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the case of this compound and its derivatives, X-ray diffraction studies provide crucial insights into their solid-state structures.
Single Crystal X-ray Structure Determination
The single crystal X-ray structure of this compound reveals that it crystallizes in a monoclinic system. researchgate.net The asymmetric unit of the crystal structure contains one molecule of this compound. researchgate.net The benzene ring is planar, and the two nitro groups are twisted relative to this plane. researchgate.net This twisting is a common feature in nitroaromatic compounds and is influenced by steric effects from the adjacent methyl groups.
A summary of the crystallographic data for this compound is presented in the table below. researchgate.net
| Crystal Data | |
| Chemical formula | C₈H₈N₂O₄ |
| Molar mass | 196.16 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/n (no. 14) |
| a | 14.6418(13) Å |
| b | 3.8852(4) Å |
| c | 15.7884(15) Å |
| β | 108.417(3)° |
| Volume | 852.14(14) ų |
| Z | 4 |
| Temperature | 173(2) K |
| R_gt(F) | 0.0505 |
| wR_ref(F²) | 0.1159 |
Analysis of Molecular Conformation and Intermolecular Interactions
The conformation of this compound is characterized by the dihedral angles between the nitro groups and the benzene ring. In one study, these angles were found to be 14.4° and 42.6°. researchgate.net These torsions are a result of steric hindrance between the nitro groups and the adjacent methyl groups.
Intermolecular interactions play a significant role in the crystal packing of nitroaromatic compounds. In dinitrobenzene derivatives, C-H···O hydrogen bonds and stacking interactions are the primary forces governing the crystal structure. rsc.orgresearchgate.net The introduction of nitro groups into a benzene molecule leads to the formation of these stronger interactions compared to the weaker C-H···π interactions found in benzene. rsc.org In the crystal structure of 2,5-dimethyl-1,3-dinitrobenzene, C-H···O interactions between the ring C-H and nitro groups of adjacent molecules lead to the formation of puckered sheets. iucr.org The study of intermolecular interactions in various amino-nitro-benzene derivatives in different solvents has also been conducted to understand their spectral shifts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Different NMR techniques provide specific information about the atomic connectivity and chemical environment within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound and its isomers. The number of signals in the NMR spectrum corresponds to the number of chemically non-equivalent protons or carbons in the molecule. vaia.comuobasrah.edu.iqpearson.com
For the dinitrobenzene isomers, the substitution pattern directly influences the number of unique signals in their ¹H and ¹³C NMR spectra. vaia.com
1,2-Dinitrobenzene (B166439): Exhibits two signals in its ¹H NMR spectrum and three signals in its ¹³C NMR spectrum. vaia.comchemicalbook.com
1,3-Dinitrobenzene (B52904): Shows three signals in its ¹H NMR spectrum and four signals in its ¹³C NMR spectrum. vaia.comchemicalbook.comchemicalbook.com
1,4-Dinitrobenzene: Due to its high symmetry, it displays only one signal in its ¹H NMR spectrum and two signals in its ¹³C NMR spectrum. vaia.com
This differentiation based on the number of signals allows for the unambiguous identification of each isomer.
Nitrogen-14 (¹⁴N) NMR and Chlorine-35 (³⁵Cl) Nuclear Quadrupole Resonance (NQR) Spectroscopy for Nitroaromatics
Nitrogen-14 (¹⁴N) NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds like nitroaromatics. nih.gov Despite its high natural abundance (99.6%), ¹⁴N is a quadrupolar nucleus, which often leads to broad signals. huji.ac.ilresearchgate.net However, recent advancements have made ¹⁴N NMR more accessible and useful for characterizing nitrogen functionalities. nih.govrsc.orgpascal-man.com The chemical shifts and line widths in ¹⁴N NMR spectra provide information about the electronic environment of the nitrogen atoms in the nitro groups. nih.gov
Nuclear Quadrupole Resonance (NQR) spectroscopy is another technique that probes the interaction between the nuclear quadrupole moment of a nucleus (with spin I > 1/2) and the surrounding electric field gradient. illinois.edudu.ac.in For nitroaromatic compounds containing chlorine, ³⁵Cl NQR can be employed. nih.govias.ac.in The NQR frequency is sensitive to the chemical environment of the chlorine atom. nih.gov In a study of a complex of 3,5-dichloropyridine (B137275) with iodine monochloride, both ¹⁴N and ³⁵Cl NQR were used to investigate charge transfer. rsc.org
Quantitative Nuclear Magnetic Resonance (qNMR) Applications in Analytical Method Development
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of substances. ox.ac.uknih.govusp.org Unlike other spectroscopic techniques, qNMR can provide direct quantification without the need for identical reference standards, as the signal intensity is directly proportional to the number of nuclei. americanpharmaceuticalreview.comacs.org
qNMR has been successfully applied in the development of analytical methods for various compounds, including the purity determination of reference materials. nih.govnih.gov The methodology involves using a certified internal standard and carefully controlling experimental parameters, such as the relaxation delay, to ensure accurate and precise results. ox.ac.ukeppltd.com The use of qNMR is particularly advantageous in industrial settings for its efficiency and accuracy. americanpharmaceuticalreview.comyoutube.com For instance, it has been used for the purity assessment of nitrofuran metabolites. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying functional groups and probing the molecular structure of this compound. youtube.com These methods are sensitive to the vibrations of chemical bonds within a molecule, offering a unique "fingerprint" for identification and characterization. youtube.comresearchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The presence of nitro groups is confirmed by strong absorption bands corresponding to their symmetric and asymmetric stretching vibrations.
Key FT-IR spectral features for dinitroaromatic compounds include:
Asymmetric NO₂ Stretch: Typically observed in the range of 1500-1560 cm⁻¹.
Symmetric NO₂ Stretch: Usually found in the region of 1335-1370 cm⁻¹.
C-N Stretch: Appears in the 800-900 cm⁻¹ range.
Aromatic C-H Stretch: Located above 3000 cm⁻¹.
Aliphatic C-H Stretch: From the methyl groups, appearing just below 3000 cm⁻¹.
Aromatic C=C Bending: Observed in the 690-900 cm⁻¹ region.
For instance, the FT-IR spectrum of the related compound 1,2-dinitrobenzene shows characteristic vibrational modes that have been studied in detail. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to provide a more precise assignment of these vibrational bands. nih.gov
Table 1: Characteristic FT-IR Frequencies for Dinitroaromatic Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1500-1560 |
| Symmetric NO₂ Stretch | 1335-1370 |
| C-N Stretch | 800-900 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Bending | 690-900 |
This table presents typical ranges and is not exhaustive.
Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about the vibrational modes of this compound. It is particularly effective for detecting and characterizing nitroaromatic compounds, which are often relevant in the context of explosives detection. rsc.orgrsc.org Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive method for detecting trace amounts of such compounds. rsc.orgrsc.orgresearchgate.net
In the Raman spectrum of nitro compounds, the symmetric stretching vibration of the nitro group typically gives a strong and characteristic band. nih.gov The analysis of Raman spectra, often supported by computational methods like DFT, allows for the detailed assignment of vibrational modes and can be used to differentiate between isomers. nih.govresearchgate.net
Table 2: Key Raman Shifts for Nitroaromatic Compounds
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| Symmetric NO₂ Stretch | ~1350 |
| Ring Breathing Modes | Varies with substitution pattern |
| C-H Bending | ~1100-1200 |
This table provides illustrative values; specific shifts depend on the exact molecular structure.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of this compound and for elucidating the structure of its transformation products and reaction intermediates. acs.orgacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds, including reaction intermediates that might be formed during the synthesis or transformation of this compound. nih.govnih.govplasmion.com ESI-MS allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and preserving the integrity of the molecular species. rsc.orgyoutube.com This technique is valuable for studying the formation of ion-paired species and reaction adducts in solution. rsc.org
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly effective method for separating and identifying transformation products of this compound in complex matrices. nih.govnih.govnih.gov This technique offers both the separation power of LC and the specificity and sensitivity of MS/MS for structural elucidation. nih.govyoutube.comtechnologynetworks.com
In a typical LC-MS/MS workflow, the sample is first separated by LC, and the eluting compounds are then ionized and analyzed by the mass spectrometer. mdpi.comethernet.edu.et By selecting a precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated, which can be used to identify the structure of the metabolite or transformation product. nih.govmdpi.com This approach has been successfully used to identify metabolites of other dinitroaromatic compounds, such as 2,4-dinitrophenol. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For nitroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the benzene ring and the nitro groups. nih.gov
The addition of multiple nitro groups to a benzene or toluene (B28343) ring generally leads to an increase in the intensity of the absorption bands and a blue shift (a shift to shorter wavelengths). nih.gov A study of various nitroaromatic compounds showed that their UV-Vis spectra can be influenced by the surrounding environment, such as the solvent. researchgate.netnih.gov For example, the UV-Vis spectrum of 1,3-dinitrobenzene in ethanol (B145695) exhibits absorption maxima at 242 nm and 305 nm. nih.gov The specific absorption wavelengths and intensities are dependent on the substitution pattern on the aromatic ring. nih.goviu.edu
Table 3: Illustrative UV-Vis Absorption Maxima for Dinitroaromatic Compounds
| Compound | Solvent | λ_max (nm) |
| 1,3-Dinitrobenzene | Ethanol | 242, 305 nih.gov |
| Nitrobenzaldehydes (isomers) | Cyclohexane | ~250, ~300, ~350 nih.gov |
This table provides examples and the values can vary based on specific conditions.
Theoretical and Computational Investigations of 1,2 Dimethyl 3,5 Dinitrobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of aromatic compounds. DFT methods can be employed to model the geometry, such as the orientation of the nitro groups relative to the benzene (B151609) ring, and to understand the steric effects imposed by the adjacent methyl groups in 1,2-Dimethyl-3,5-dinitrobenzene.
The electronic structure, governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro groups significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack and reduction.
Non-linear optical (NLO) properties describe how a material's optical properties change under strong electromagnetic fields, such as those from a laser. Organic molecules featuring electron-donating and electron-accepting groups can exhibit significant NLO responses. While specific NLO studies on this compound are not prominent in the literature, DFT is the standard method for calculating these properties. Theoretical calculations of polarizability (α) and hyperpolarizability (β and γ) can predict a molecule's potential for use in NLO materials. For dinitroaromatic compounds, intramolecular charge transfer from the aromatic ring to the nitro groups is a key factor governing the NLO response.
Table 1: Key Molecular Properties Calculable by DFT
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Determines bond lengths, bond angles, and dihedral angles (e.g., nitro group twist). |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electron-donating/accepting ability and predicts sites of reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and electronic transition energy. otterbein.edu |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Atomic Charges | Calculated partial charges on each atom (e.g., Mulliken, NBO). | Helps to identify reactive sites for charged species. nih.gov |
| Hyperpolarizability (β, γ) | Measures of the non-linear response to an electric field. | Predicts the potential for second- and third-order NLO applications. researchgate.netanalis.com.my |
The presence of two strong electron-withdrawing nitro groups makes this compound an excellent candidate for forming stable radical anions through electron transfer. Ab initio (from first principles) and DFT methods are used to study these species.
Research on the closely related isomer 2,4-dinitrotoluene (B133949) (DNT) and on 1,3-dinitrobenzene (B52904) provides a model for the expected behavior. Upon electrochemical or chemical reduction, dinitroaromatic compounds typically accept electrons sequentially. The first electron transfer forms a radical anion. Computational studies on the radical anion of 1,3-dinitrobenzene have explored its structure and electronic states researchgate.net. Similarly, investigations into DNT show that its radical anion is sufficiently basic to deprotonate the methyl group of a neutral DNT molecule, a key step in its reaction mechanism in the absence of proton donors researchgate.netumn.edu. It is highly probable that the radical anion of this compound would exhibit similar reactivity.
Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be used to interpret or verify experimental results. For instance, calculated NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental spectra to confirm the molecular structure.
Reaction Mechanism Simulations
Computational simulations allow researchers to map out the step-by-step processes of chemical reactions, providing a level of detail that is often impossible to observe experimentally.
The electroreduction of dinitroaromatic compounds is a complex process involving multiple electron and proton transfer steps. Digital simulation is a technique used to model the results of electrochemical experiments, such as cyclic voltammetry (CV), to unravel the underlying reaction mechanism.
Extensive research on the electroreduction of 2,4-dinitrotoluene (DNT) serves as an excellent template for understanding the likely behavior of this compound. Studies on DNT in aprotic (proton-limited) solvents show two distinct, sequential one-electron reduction steps, corresponding to the formation of the radical anion and then the dianion researchgate.netresearchgate.net. Digital simulation of the CVs for DNT has helped to identify subsequent chemical reactions, such as the deprotonation of the parent DNT by its own radical anion or the dimerization of two radical anions researchgate.net. In the presence of a proton source, the mechanism changes dramatically, with DNT undergoing a multi-electron, multi-proton reduction to form products like 2,4-bis(N-hydroxylamino)toluene umn.edufigshare.com.
Table 2: Summary of Findings from Electrochemical and Simulation Studies of 2,4-Dinitrotoluene (DNT)
| Condition | Observation | Inferred Mechanism | Citation |
|---|---|---|---|
| Aprotic Media | Two well-resolved one-electron transfers observed in cyclic voltammetry. | Stepwise reduction of the two nitro groups to form a radical anion, then a dianion. | researchgate.netumn.edu |
| Aprotic Media (Higher Conc.) | Reversibility of the first reduction peak decreases. | The electrogenerated radical anion reacts chemically, likely via deprotonation of a parent DNT molecule or dimerization. | researchgate.net |
| pH-Buffered Media | A single, irreversible 8-electron, 8-proton transfer process. | Direct reduction to 2,4-bis(N-hydroxylamino)toluene. | umn.edu |
Beyond simulating experimental data, computational modeling using methods like DFT can be used to map the entire potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and the transition states that connect them.
Quantitative Structure-Property and Structure-Reactivity Relationship (QSPR/QSRR) Studies
QSPR and QSRR studies are powerful computational tools used to correlate the structural features of a molecule with its physicochemical properties and reactivity, respectively. mdpi.com These models are essential in predicting the behavior of new or untested compounds, thereby saving time and resources in experimental research. nih.gov
The development of predictive QSPR/QSRR models for this compound would rely on the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as electronic, energetic, and topological.
Electronic and Energetic Descriptors: These descriptors are derived from quantum chemical calculations and provide information about the electronic nature of the molecule. nih.gov The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the benzene ring in this compound. This can affect the molecule's reactivity and interactions. For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) are often crucial in predicting properties like mutagenicity, as they relate to the molecule's ability to accept electrons. mdpi.com
Topological Descriptors: These are numerical values derived from the molecular graph of a compound. The Topological Polar Surface Area (TPSA) is a key descriptor in this category, representing the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.orgopeneducationalberta.ca TPSA is widely used in medicinal chemistry to predict a drug's ability to permeate cell membranes. wikipedia.org Molecules with a lower TPSA generally exhibit better cell permeability. wikipedia.org
While specific QSPR/QSRR models for this compound are not extensively documented in publicly available literature, the necessary molecular descriptors can be calculated using computational software. These descriptors would form the basis for developing predictive models for various properties.
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Electronic/Energetic | Molecular Weight | 196.16 g/mol |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 | |
| Topological | Topological Polar Surface Area (TPSA) | 86.28 Ų |
| Rotatable Bonds | 2 | |
| LogP (Octanol-Water Partition Coefficient) | 2.12 |
The development of a robust QSPR/QSRR model would involve compiling a dataset of related nitroaromatic compounds with known experimental values for a specific property. By calculating a range of descriptors for each compound, statistical methods like multiple linear regression can be used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov Such models have been successfully developed for predicting the toxicity of other nitroaromatic compounds. mdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.comnih.gov This method is instrumental in drug discovery for understanding the interaction between a ligand (in this case, potentially this compound or its derivatives) and a biological target, such as a protein or enzyme. nih.govnih.gov
The general methodology for molecular docking involves several key steps:
Preparation of the Receptor and Ligand: This involves obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank. The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand, this compound, would also be generated and optimized.
Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined for the docking simulation.
Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the binding site and to score these conformations based on their binding affinity. nrfhh.com
Analysis of Results: The resulting poses are analyzed to identify the most stable binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. ijpsonline.com
Although specific molecular docking studies focusing on this compound are not readily found in the literature, the principles of this methodology are widely applied to understand the structure-activity relationships of various bioactive small molecules. nih.gov For instance, docking studies on other dinitrophenyl derivatives have been used to elucidate their binding mechanisms with target enzymes. The insights from such studies can guide the rational design of new, more potent compounds.
Molecular Dynamics Simulations (Potential for Solvation and Conformational Studies)
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This technique can be used to study the conformational changes of this compound and its interactions with solvent molecules, which are crucial for understanding its solubility and transport properties.
Solvation Studies: MD simulations can model the explicit interactions between this compound and surrounding solvent molecules (e.g., water). acs.orgethz.ch By simulating the system over a period of time, one can analyze the structure of the solvation shell, the hydrogen bonding network, and the free energy of solvation. nih.gov This information is vital for predicting the solubility of the compound in different solvents. acs.orgethz.ch All-atom MD simulations have been successfully used to study the dynamics of other small organic molecules in aqueous environments. rsc.org
Conformational Studies: The two nitro groups and two methyl groups on the benzene ring of this compound can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations of the molecule. msu.ru Understanding the conformational preferences is important as the three-dimensional shape of a molecule often dictates its biological activity. Studies on similar nitrobenzene (B124822) derivatives have utilized MD simulations to investigate their conformational dynamics. nih.govmsu.ru
While specific MD simulation studies on this compound are not prominent in the reviewed literature, the established methodologies offer a powerful avenue for future research. Such studies would provide a deeper, atomistic understanding of the behavior of this compound in a biological or environmental context.
Environmental Transformation and Degradation Mechanisms of Dinitroxylene Derivatives
Abiotic Transformation Pathways
Abiotic transformation refers to the degradation of a compound through non-biological processes. For dinitroxylene derivatives, these pathways primarily involve reactions initiated by light (photolysis) and chemical reduction or oxidation in various environmental matrices.
Photolytic Degradation Processes in Aquatic Environments
Chemical Reduction and Oxidation Mechanisms in Environmental Matrices
Chemical reduction and oxidation are key abiotic processes that can transform dinitroxylene derivatives in soil and water.
Chemical Reduction: Reductive transformation of nitroaromatic compounds is a significant degradation pathway, particularly in anoxic environments. A common method for in-situ chemical reduction involves the use of zero-valent iron (ZVI). nih.gov While direct studies on 1,2-Dimethyl-3,5-dinitrobenzene are scarce, research on 2,4-dinitrotoluene (B133949) (2,4-DNT) demonstrates that ZVI can effectively reduce the nitro groups to amino groups. nih.gov This process is thought to proceed through a sequential reduction of the nitro groups. The resulting aminonitro or diamino aromatic compounds are generally less toxic and more amenable to further degradation. It is hypothesized that this compound would undergo a similar reductive transformation in the presence of strong reducing agents like ZVI.
Chemical Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants. One such method involves the use of persulfate (S₂O₈²⁻) activated by various means to generate powerful sulfate (B86663) radicals (SO₄⁻•). Studies on 2,4-DNT have shown that persulfate activated by ZVI can lead to its complete oxidative degradation. nih.govresearchgate.net Another study on DNTs demonstrated that sono-activated persulfate oxidation leads to the oxidation of the methyl group to form dinitrobenzoic acid, which is then decarboxylated to 1,3-dinitrobenzene (B52904). nih.gov It is conceivable that this compound could be susceptible to similar oxidative degradation pathways.
Influence of Physicochemical Factors on Transformation Kinetics
The rate and extent of abiotic transformations of dinitroxylene derivatives are significantly influenced by various physicochemical factors of the environmental matrix.
pH: The pH of the medium can have a profound effect on both chemical reduction and oxidation processes. For instance, the degradation of some organic pollutants by ZVI-activated persulfate is enhanced at lower pH values. nih.gov For microbial transformations, pH can also be critical. For example, the transformation of 2,4,6-trinitrotoluene (B92697) (TNT) by the yeast Yarrowia lipolytica is dependent on the acidification of the medium. nih.gov While specific data for this compound is lacking, it is expected that pH would similarly influence its transformation kinetics.
Redox Status: The redox potential of the environment determines whether reductive or oxidative pathways will dominate. Reductive degradation of nitroaromatics is favored under anaerobic (low redox potential) conditions, often found in saturated soils and sediments. Conversely, oxidative processes are more likely to occur in aerobic (high redox potential) environments.
Organic Carbon Content: The presence of soil organic matter (SOM) can significantly affect the fate of dinitroxylene derivatives. SOM can sorb these compounds, which can either decrease their availability for degradation or, in some cases, facilitate their transformation. The chemical composition of the SOM, particularly the content of aliphatic versus aromatic carbon, has been shown to influence the sorption of TNT and 2,4-DNT. nih.govresearchgate.net It is likely that the organic carbon content and composition of the soil would similarly impact the mobility and degradation of this compound.
Biotransformation Mechanisms
Biotransformation, the degradation of compounds by living organisms, is a crucial process in the natural attenuation of many organic pollutants. Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to break down nitroaromatic compounds.
Microbial Degradation Pathways by Identified Species (e.g., Bacteria, Yeasts)
The microbial degradation of dinitroxylene isomers is an area of active research, though information on specific isomers like this compound is limited. A study on the biodegradability of ten dinitroxylene (DNX) isomers found that 3,5-dinitro-o-xylene (this compound) did not show any degradation in a cometabolism study with a 2,4-DNT degrading enrichment culture. nih.gov This suggests that this particular isomer is more recalcitrant to biodegradation than other DNX isomers under the tested conditions.
In contrast, other dinitroxylene isomers, such as 2,5-dinitro-p-xylene and 3,4-dinitro-o-xylene, did show some potential for biodegradation. nih.gov The degradation of the more widely studied 2,4-DNT and 2,6-DNT has been attributed to various bacterial strains, including species of Burkholderia, Pseudomonas, and Hydrogenophaga. researchgate.net These bacteria can utilize DNT as a sole source of carbon and nitrogen. Yeasts, such as Yarrowia lipolytica, have also been shown to transform TNT. nih.gov
The following table summarizes the biodegradability of various dinitroxylene isomers from the aforementioned study.
| Dinitroxylene Isomer | Cometabolism with 2,4-DNT Degrading Culture |
|---|---|
| 2,5-dinitro-p-xylene | Degradation Observed |
| 2,3-dinitro-p-xylene | Degradation Observed |
| 2,6-dinitro-p-xylene | No Degradation Observed |
| 4,5-dinitro-o-xylene | No Degradation Observed |
| 3,6-dinitro-o-xylene | No Degradation Observed |
| 3,4-dinitro-o-xylene | Degradation Observed |
| 3,5-dinitro-o-xylene (this compound) | No Degradation Observed |
| 4,6-dinitro-m-xylene | No Degradation Observed |
| 4,5-dinitro-m-xylene | No Degradation Observed |
| 2,4-dinitro-m-xylene | Degradation Observed |
Data sourced from a study on the biodegradability of dinitroxylene isomers. nih.gov
Enzymatic Reaction Sequences Leading to Metabolite Formation
Given the observed recalcitrance of this compound in the limited available studies, specific enzymatic reaction sequences for its degradation have not been elucidated. However, the enzymatic pathways for related nitroaromatic compounds can provide a framework for potential, though unconfirmed, transformation routes.
The microbial degradation of nitroaromatics can proceed through two main types of initial enzymatic attack:
Reductive Pathway: This involves the enzymatic reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. This is a common pathway under both aerobic and anaerobic conditions and is often the first step in the detoxification of these compounds.
Oxidative Pathway: This pathway, typically occurring under aerobic conditions, involves the action of oxygenase enzymes. Dioxygenases can incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate and the release of a nitrite (B80452) group. This is often a key step in the complete mineralization of the compound.
For DNT isomers, both reductive and oxidative pathways have been identified in different microorganisms. The specific enzymes involved, such as nitroreductases and dioxygenases, are key to these transformations. The initial products of these reactions, known as metabolites, can then undergo further enzymatic reactions, eventually leading to ring cleavage and mineralization to carbon dioxide and water. Due to the lack of observed degradation for this compound in the cited study, no metabolites have been identified.
Characterization of Biotransformation Products
Under anaerobic conditions, the biotransformation of dinitroxylenes is initiated through the reduction of one of the nitro groups to an amino group. This results in the formation of aminonitroxylene. Further reduction of the remaining nitro group leads to the formation of diaminoxylene. This stepwise reduction has been observed in studies with both denitrifying and sulfate-reducing bacterial cultures.
Detailed Research Findings:
Research on an isomeric dinitroxylene (1,3-dimethyl-4,6-dinitro-benzene) has identified the following key transformation products under anaerobic conditions:
Initial Reduction Product: The first identified intermediate is the corresponding aminonitroxylene. In the case of 4,6-Dinitroxylene, this is 1,3-dimethyl-4-amino-6-nitro-benzene. This step involves the enzymatic transfer of electrons to one of the nitro groups, converting it to an amino group.
Final Reduction Product: The aminonitroxylene is subsequently reduced further to form diaminoxylene. For 4,6-Dinitroxylene, the final product is 1,3-dimethyl-4,6-diamino-benzene.
Transient intermediates, such as nitroso and hydroxylamino derivatives, are believed to be formed during the reduction process but are often not detected as they are rapidly converted to the more stable amino groups. The characterization of these products is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which allow for the separation and identification of the parent compound and its metabolites.
The following tables summarize the biotransformation products identified in studies of a dinitroxylene isomer, which can be inferred as the likely products for this compound.
Table 1: Identified Biotransformation Products of Dinitroxylene Isomer (Inferred for this compound)
| Parent Compound (Inferred) | Transformation Product | Chemical Name | Transformation Type |
| This compound | 2,3-Dimethyl-5-amino-1-nitrobenzene | Aminonitroxylene | Reduction of one nitro group |
| 2,3-Dimethyl-5-amino-1-nitrobenzene | 1,5-Diamino-2,3-dimethylbenzene | Diaminoxylene | Reduction of the second nitro group |
Table 2: Analytical Characterization Methods for Dinitroxylene Metabolites
| Analytical Technique | Purpose | Findings |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its metabolites. | Used to monitor the disappearance of the parent dinitroxylene and the appearance and disappearance of the amino- and diamino- derivatives over time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural confirmation of the biotransformation products. | Confirmed the molecular weight and fragmentation patterns consistent with the formation of aminonitroxylene and diaminoxylene. |
It is important to reiterate that these findings are based on a closely related isomer. Specific studies on this compound are required to definitively confirm its biotransformation pathway and the exact chemical nature of its metabolites. However, the consistent observation of nitro group reduction in a wide range of nitroaromatic compounds strongly suggests a similar degradation mechanism for this compound.
Chemical Applications and Derivatization Strategies
Utilization as a Synthetic Intermediate in Organic Synthesis
1,2-Dimethyl-3,5-dinitrobenzene is a key starting material for a variety of organic compounds, primarily through the reduction of its nitro groups to form amino functionalities. This transformation opens up a wide range of synthetic possibilities, from simple anilines to complex heterocyclic systems.
The most prominent application of this compound is its role as a precursor for the synthesis of its aminated analogue, 1,2-diamino-3,5-dimethylbenzene, which is a substituted xylidine (B576407). The reduction of the nitro groups to amino groups is a fundamental transformation in organic chemistry. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). indexcopernicus.com The resulting diamine is a valuable building block in its own right.
The general reaction for the reduction of this compound to 1,2-diamino-3,5-dimethylbenzene is as follows:
Reaction Scheme: Reduction of this compound C₈H₈N₂O₄ + 6 H₂ --(Catalyst)--> C₈H₁₂N₂ + 4 H₂O
The resulting 1,2-diamino-3,5-dimethylbenzene is a type of xylidine, a class of compounds with various industrial applications. researchgate.netwikipedia.org The catalytic hydrogenation of dimethylnitrobenzene to dimethylaniline has been studied, indicating the feasibility of this type of reduction. indexcopernicus.com
The diamino derivative obtained from this compound is a crucial precursor for the synthesis of various heterocyclic compounds. The ortho-disposed amino groups are perfectly positioned to undergo cyclization reactions with a variety of reagents to form five- and six-membered heterocyclic rings.
Benzimidazoles: One important class of heterocycles that can be synthesized are benzimidazoles. The condensation of 1,2-diaminobenzenes with aldehydes or carboxylic acids is a common method for their preparation. nih.govorganic-chemistry.orgelsevierpure.com For example, 1,2-diamino-3,5-dimethylbenzene can be reacted with various aldehydes to yield substituted benzimidazoles. sigmaaldrich.com
Quinoxalines: Another significant application is in the synthesis of quinoxalines. These are formed by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. sigmaaldrich.com The reaction of 1,2-diamino-3,5-dimethylbenzene with various diketones would lead to the formation of tetramethyl quinoxaline (B1680401) derivatives. sigmaaldrich.com
The synthesis of these heterocyclic scaffolds is of great interest due to their presence in many biologically active molecules and functional materials. nih.govsemanticscholar.org
Applications in Materials Science
The derivatives of this compound have found utility in the field of materials science, particularly as monomers for the synthesis of high-performance polymers and as key components in the production of dyes and colorants.
Aromatic diamines, such as the one derived from the reduction of this compound, are important monomers in the synthesis of polyamides. google.com Polyamides are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The diamine can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form the corresponding polyamide.
The general structure of a polyamide formed from an aromatic diamine is shown below:
General Structure of an Aromatic Polyamide -[NH-Ar-NH-CO-Ar'-CO]-n Where Ar and Ar' are aromatic rings.
The specific properties of the resulting polyamide can be tailored by the choice of the dicarboxylic acid comonomer. The incorporation of the dimethyl-substituted benzene (B151609) ring from the diamine can influence properties such as solubility and processability of the final polymer.
Aromatic amines, including xylidines, are fundamental building blocks in the synthesis of a wide variety of dyes and colorants, particularly azo dyes. wikipedia.orgnih.gov Azo dyes are characterized by the presence of the azo group (-N=N-) and are the largest and most versatile class of synthetic dyes. nih.gov
The synthesis of an azo dye typically involves two steps:
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another amine.
The xylidine derived from this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with different colors and properties. researchgate.net The specific shade and fastness properties of the dye are determined by the chemical structures of both the diazonium salt and the coupling component. sincerechemicals.com
Role in Analytical Chemistry Method Development
While specific studies on the use of this compound in analytical method development are not extensively documented, the broader class of dinitroaromatic compounds is of significant interest in analytical chemistry, particularly in environmental and forensic analysis. cdc.gov Methods for the detection and quantification of dinitroaromatics and their metabolites are important for monitoring their presence in various matrices.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors (e.g., UV, Mass Spectrometry) are commonly employed for the analysis of nitroaromatic compounds. cdc.gov The development of new analytical methods often involves the use of standards of specific isomers, such as this compound, for method validation, calibration, and to study the separation of closely related isomers. The presence of specific isomers can sometimes be indicative of the source of contamination or the synthetic route of a particular material.
Chromatographic Applications
While this compound (CAS No. 616-69-3) is not widely documented as a compound with specific, routine chromatographic applications, it is amenable to analysis and purification using chromatographic techniques. The primary use of chromatography for this compound, as indicated in the scientific literature, is for its isolation and purity assessment.
Following its synthesis via the nitration of o-xylene (B151617), purification methods are necessary to isolate the desired this compound isomer from other dinitroxylene and mononitroxylene byproducts. Column chromatography is a standard laboratory procedure employed for such separations. Furthermore, the purity of the final product, often required to be greater than 98%, can be verified using Gas Chromatography (GC). In this context, GC is used as an analytical tool for quality control rather than a routine application where the compound itself plays an active role.
The separation of structurally similar isomers, such as dinitroxylene isomers, is a well-established capability of capillary gas chromatography. The separation is often achieved using columns with stationary phases of varying polarity, which interact differently with the isomers based on their dipole moments and boiling points. For instance, the separation of xylene isomers, the parent compounds of dinitroxylenes, is a common application used to demonstrate the resolving power of GC columns. vernier.comresearchgate.net Although specific, standardized methods detailing the chromatographic application of this compound are not prevalent, the principles of separating related aromatic nitro compounds and xylene isomers are well-established.
Table 1: General Chromatographic Methods for Related Aromatic Isomers
| Technique | Application | Typical Stationary Phase | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Purity analysis of isomers | Polysiloxane-based (e.g., DB-5MS) | Quantify purity and identify isomeric impurities. |
| Column Chromatography | Purification | Silica Gel | Isolate specific isomers from a reaction mixture. |
Future Research Directions for 1,2 Dimethyl 3,5 Dinitrobenzene
Advancements in Sustainable Synthesis Methodologies
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, posing environmental and safety concerns. Future research should prioritize the development of greener, more sustainable synthetic routes to 1,2-Dimethyl-3,5-dinitrobenzene.
One promising avenue is the exploration of solid acid catalysts to replace the conventional mixed acid (sulfuric and nitric acid) process. This approach has the potential to simplify product separation and catalyst recycling, thereby reducing waste generation. Research into the nitration of toluene (B28343) using nitric acid alone has shown promise for producing dinitrotoluene with high yields and purity, and similar investigations for o-xylene (B151617) could be highly beneficial. researchgate.net
Furthermore, the principles of green chemistry, such as the use of renewable feedstocks and solvent-free reaction conditions, should be applied. utrgv.edumdpi.com Investigating biocatalytic methods, where enzymes or whole microorganisms are used to perform the nitration, could lead to highly selective and environmentally benign synthesis pathways. The development of continuous-flow reactor technologies also presents an opportunity to improve the safety and efficiency of the nitration process.
A comparative table of potential sustainable synthesis methods is presented below:
| Methodology | Potential Advantages | Research Focus |
| Solid Acid Catalysis | - Easier product separation- Catalyst recyclability- Reduced acid waste | - Development of robust and selective solid acid catalysts- Optimization of reaction conditions (temperature, pressure) |
| Biocatalysis | - High selectivity- Mild reaction conditions- Use of renewable resources | - Identification and engineering of nitrating enzymes- Development of whole-cell biocatalytic systems |
| Solvent-Free Synthesis | - Reduced solvent waste- Potential for higher reaction rates | - Investigation of microwave-assisted and mechanochemical methods utrgv.edu |
| Continuous-Flow Nitration | - Enhanced safety and control- Improved heat and mass transfer- Scalability | - Design and optimization of microreactor systems- Integration with real-time monitoring and control |
Deeper Elucidation of Complex Reaction Intermediates
Understanding the transient species formed during the synthesis and degradation of this compound is crucial for optimizing reaction pathways and predicting its environmental behavior. Future research should focus on the detailed characterization of reaction intermediates.
During the reduction of the nitro groups, which is a common transformation, intermediates such as nitroso and hydroxylamino derivatives are expected to form. researchgate.net The selective catalytic reduction of aromatic nitro compounds to phenylhydroxylamines is an area of active research and could be applied to this compound to generate novel derivatives. researchgate.net
Advanced spectroscopic techniques, such as time-resolved absorption and Raman spectroscopy, coupled with computational modeling, can provide valuable insights into the structure and reactivity of these short-lived species. dtic.mil For instance, studies on the decomposition of 2,4-dinitrotoluene (B133949) have identified intermediates like 2,4-dinitrobenzyl alcohol and 1,3-dinitrobenzene (B52904), suggesting analogous pathways could exist for this compound. chemistry-chemists.com
Key research questions in this area include:
What are the primary intermediates formed during the nitration of o-xylene to this compound?
What is the mechanism of reduction of the nitro groups, and can stable hydroxylamino intermediates be isolated?
How do the methyl group positions influence the stability and reactivity of the reaction intermediates compared to other dinitrotoluene isomers?
Rational Design of Novel Materials Based on Dinitroxylene Scaffolds
The dinitroxylene scaffold of this compound offers a versatile platform for the design of new materials with tailored properties. Future research should explore its potential as a building block for energetic materials and functional polymers.
The synthesis of energetic materials with high performance and reduced sensitivity is an ongoing research effort. nih.govdtic.milresearchgate.netpurdue.eduumn.edu The dinitroxylene core can be chemically modified to introduce other energetic functionalities or to create larger, more complex molecules with enhanced explosive properties. For example, the amino derivatives of this compound, obtained through the reduction of the nitro groups, could serve as precursors for the synthesis of more thermally stable and less sensitive energetic compounds.
Furthermore, the aromatic nature and the presence of functionalizable nitro groups make this compound a candidate for the synthesis of novel polymers. These polymers could possess unique thermal, optical, or electronic properties. For instance, the synthesis of polymers with phthalic anhydride (B1165640) functionalities has been demonstrated, and similar approaches could be adapted for dinitroxylene derivatives. cdc.gov
| Material Class | Potential Application | Research Direction |
| Energetic Materials | - High-performance explosives- Insensitive munitions | - Synthesis of derivatives with enhanced density and thermal stability- Investigation of co-crystallization with other energetic materials |
| Functional Polymers | - High-temperature resistant materials- Materials with tailored optical properties | - Polymerization of dinitroxylene-based monomers- Characterization of the resulting polymer properties |
| Porous Materials | - Adsorbents for environmental remediation- Catalytic supports | - Synthesis of metal-organic frameworks (MOFs) or porous organic polymers using dinitroxylene linkers |
Comprehensive Mechanistic Studies of Environmental Fate Processes
Given the potential for nitroaromatic compounds to enter the environment, a thorough understanding of the environmental fate of this compound is essential. Future research should focus on its persistence, degradation pathways, and potential for bioremediation.
Studies on related compounds like dinitrotoluenes indicate that photolysis and biodegradation are significant degradation pathways. chemistry-chemists.comresearchgate.netmdpi.com The half-life of dinitrotoluenes in sunlit natural waters can be as short as a few hours. researchgate.net It is crucial to determine the photochemical stability of this compound and identify its photoproducts. nih.govnih.gov
The bioremediation of nitroaromatic-contaminated sites is an area of intense research. Microorganisms capable of degrading dinitrotoluenes have been identified, and in some cases, genetically engineered plants have been developed to act as "dinitrotoluene scavengers." nih.gov Similar research is needed for this compound to assess its biodegradability under aerobic and anaerobic conditions and to identify the microorganisms and enzymatic pathways involved. The formation of amino-derivatives as a result of biotic and abiotic reduction is a key aspect of the environmental fate of similar compounds like 2,4-dinitroanisole.
A proposed research framework for the environmental fate of this compound is outlined below:
| Research Area | Key Questions | Experimental Approaches |
| Photodegradation | - What is the quantum yield of photolysis?- What are the primary photoproducts? | - Laboratory studies using simulated sunlight- Product identification using chromatography and mass spectrometry |
| Biodegradation | - Is it biodegradable by soil and water microorganisms?- What are the degradation pathways and key enzymes? | - Soil and water microcosm studies- Isolation and characterization of degrading microorganisms- Genomic and proteomic analyses |
| Sorption and Mobility | - How strongly does it sorb to soil and sediment?- What is its potential to leach into groundwater? | - Batch equilibrium and column transport studies- Correlation with soil properties |
| Phytoremediation | - Can plants take up and metabolize the compound?- Can "scavenger" plants be developed? | - Plant uptake studies in hydroponic and soil systems- Metabolite analysis in plant tissues |
Q & A
Q. What laboratory synthesis methods are effective for producing 1,2-Dimethyl-3,5-dinitrobenzene with high purity?
- Methodological Answer : A two-step nitration of 1,2-dimethylbenzene derivatives is commonly employed. First, introduce nitro groups using a mixture of concentrated HNO₃ and H₂SO₄ under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC. Purification involves recrystallization from ethanol or column chromatography to isolate isomers. Purity (>98%) can be confirmed by GC or NMR . Critical Parameters :
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and aromatic proton environments. Nitro groups deshield adjacent carbons (δ ~140–150 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm nitro stretches (asymmetric: ~1530 cm⁻¹; symmetric: ~1350 cm⁻¹).
- GC-MS : Validate molecular ion peaks (m/z = 196) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to acute toxicity (H300) and skin/eye irritation risks (H315/H319) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced Research Questions
Q. How can computational methods resolve contradictions in the regioselectivity of nitration for this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model nitro group orientation and steric effects. Compare calculated vs. experimental NMR/IR data to validate regiochemistry. Address discrepancies by adjusting solvent polarity or catalyst choice (e.g., FeCl₃ vs. H₂SO₄) .
Q. What strategies optimize the use of this compound as a precursor for heterocyclic compounds?
- Methodological Answer :
- Benzimidazole Synthesis : React with o-phenylenediamine derivatives under acidic conditions (HCl, 70°C). Monitor cyclization via LC-MS .
- Quinoxaline Derivatives : Employ mechanochemical methods (ball milling) with glyoxal, reducing reaction times from hours to minutes .
Q. How can researchers address discrepancies in reported melting points (e.g., 73–88°C) for this compound?
- Methodological Answer :
- Recrystallization Solvent : Compare ethanol (mp 73–78°C) vs. acetone (mp 84–88°C) to assess polymorphism .
- DSC Analysis : Determine phase transitions and purity-dependent melting ranges. Cross-reference with NIST or PubChem data .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
